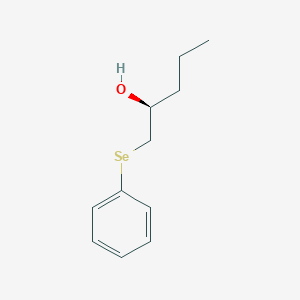

(2S)-1-(Phenylselanyl)pentan-2-ol

Beschreibung

Eigenschaften

CAS-Nummer |

834882-68-7 |

|---|---|

Molekularformel |

C11H16OSe |

Molekulargewicht |

243.21 g/mol |

IUPAC-Name |

(2S)-1-phenylselanylpentan-2-ol |

InChI |

InChI=1S/C11H16OSe/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8,10,12H,2,6,9H2,1H3/t10-/m0/s1 |

InChI-Schlüssel |

ZGBTZCJWCLAJTC-JTQLQIEISA-N |

Isomerische SMILES |

CCC[C@@H](C[Se]C1=CC=CC=C1)O |

Kanonische SMILES |

CCCC(C[Se]C1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Reactions and Transformations of 2s 1 Phenylselanyl Pentan 2 Ol and Its Derivatives

Carbon-Heteroatom Bond Transformations Involving the Phenylselanyl Group

The phenylselanyl group is a versatile functional group that can undergo a variety of transformations, most notably oxidation and substitution reactions.

Phenylselenides, such as (2S)-1-(Phenylselanyl)pentan-2-ol, can be readily oxidized to the corresponding selenoxides and subsequently to selenones. researchgate.net This transformation is a key step in many synthetic applications of organoselenium compounds.

The oxidation of organic phenylselenides can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being one of the most common. nih.govwikipedia.org The reaction proceeds through the direct oxidation of the monoselenide to the selenoxide. nih.gov For substrates where the resulting alkene is sensitive to oxidation, meta-Chloroperoxybenzoic acid (mCPBA) is a suitable alternative as it oxidizes the selenide (B1212193) at a temperature below which elimination occurs. wikipedia.org Ozone is another effective oxidant, particularly when mild conditions are required for the subsequent thermolysis or when a clean workup is necessary. wikipedia.org

Table 1: Common Oxidizing Agents for Phenylselenide Oxidation

| Oxidizing Agent | Abbreviation | Key Features |

| Hydrogen peroxide | H₂O₂ | Commonly used, but can sometimes lead to over-oxidation. wikipedia.org |

| meta-Chloroperoxybenzoic acid | mCPBA | Useful for sensitive substrates as it oxidizes at low temperatures. wikipedia.org |

| Ozone | O₃ | Provides clean reactions with dioxygen as the only byproduct. wikipedia.org |

Selenoxide elimination is a powerful method for the synthesis of alkenes from selenoxides, and it is particularly useful for preparing α,β-unsaturated carbonyl compounds. wikipedia.orgscribd.com This reaction proceeds through an intramolecular syn elimination pathway where the carbon-hydrogen and carbon-selenium bonds are coplanar in the transition state. wikipedia.org

The elimination of selenoxides is generally a rapid process, with most decomposing to the corresponding alkenes at temperatures between -50 and 40 °C. wikipedia.org This reaction has been widely applied in the synthesis of natural products and other bioactive molecules. mdpi.com The stereochemistry of the starting selenoxide can influence the stereochemistry of the resulting alkene, although epimerization at both the carbon and selenium centers can occur. wikipedia.org

A key aspect of selenoxide elimination is its high trans-selectivity when applied to acyclic α-phenylseleno carbonyl compounds. wikipedia.org Furthermore, the formation of conjugated double bonds is favored. wikipedia.org

The carbon atom bearing the phenylselanyl group is susceptible to nucleophilic attack, leading to substitution reactions. These reactions provide a pathway to introduce a variety of functional groups at this position. The nature of the nucleophile and the reaction conditions determine the outcome of the substitution.

In some cases, the seleniranium ion can be formed as an intermediate, which can then be attacked by a nucleophile at one of three electrophilic centers: the two carbon atoms or the selenium atom. mdpi.com This can lead to a variety of products, including rearranged structures.

The reactivity of the selenylated carbon towards nucleophiles is a key feature in the synthetic utility of compounds like (2S)-1-(Phenylselanyl)pentan-2-ol, allowing for the construction of more complex molecular architectures.

Stereoselective Carbon-Carbon Bond Forming Reactions

The chiral nature of (2S)-1-(Phenylselanyl)pentan-2-ol and its derivatives makes them valuable in stereoselective carbon-carbon bond-forming reactions, where the selenium-containing group can act as a chiral auxiliary or influence the stereochemical outcome of the reaction.

Asymmetric allylic alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral selenium-containing ligands have been developed and utilized in metal-catalyzed asymmetric allylic alkylations. For instance, new nitrogen, sulfur, and selenium-donating ligands derived from chiral pyridine (B92270) amino alcohols have been synthesized and tested in the Tsuji-Trost allylic alkylation, achieving enantiomeric excesses of up to 75%. nih.gov

In these reactions, a selenium catalyst can activate an alkene to form a seleniranium intermediate, which is then trapped by a nucleophile. nih.gov The stereoselectivity of the reaction is guided by the chiral ligand. Selenium-π-acid catalysis has emerged as a powerful tool for olefin functionalization, offering reactivities that can be complementary to those of transition metal catalysts. nih.gov

Table 2: Examples of Asymmetric Allylic Alkylations

| Catalyst/Ligand System | Reaction Type | Outcome | Reference |

| Chiral pyridine-containing seleno- and thioethers | Tsuji-Trost allylic alkylation | Enantiomerically enriched product (up to 75% ee) | nih.gov |

| Selenium-π-acid catalysis | Olefin transpositional chlorination and imidation | Regiocontrolled functionalization | nih.gov |

Asymmetric conjugate addition reactions are a cornerstone of stereoselective synthesis, allowing for the formation of new carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. Chiral selenium compounds can be employed to control the stereochemistry of these additions.

A notable feature of conjugate additions of organometallic reagents is the generation of reactive metal enolates as primary products. nih.gov These enolates can then be trapped by various electrophiles. While the direct use of (2S)-1-(Phenylselanyl)pentan-2-ol in this context is not explicitly detailed in the provided search results, the principles of using chiral selenium-containing molecules to influence the stereochemical outcome of conjugate additions are well-established.

For example, the development of trapping metal enolates, such as those generated from enones, with stabilized carbocations demonstrates the potential for creating complex and densely substituted molecules in a stereoselective manner. nih.gov

Selenocyclization Reactions

Selenocyclization reactions are powerful methods for constructing heterocyclic compounds. These reactions involve the electrophilic activation of a double or triple bond by a selenium species, followed by the intramolecular capture by a nucleophile. In the context of derivatives of (2S)-1-(phenylselanyl)pentan-2-ol, the selenium moiety can be modified to an electrophilic species, or an unsaturated functional group can be introduced elsewhere in the molecule to participate in cyclization.

Selenoetherification: This reaction involves the formation of a cyclic ether through the intramolecular trapping of an alcohol onto a selenium-activated alkene. For instance, an unsaturated alcohol derived from (2S)-1-(phenylselanyl)pentan-2-ol could undergo cyclization in the presence of an electrophilic selenium source. The reaction typically proceeds via a seleniranium ion intermediate, which is then opened by the pendant hydroxyl group. cardiff.ac.uk The stereochemistry of the starting material can influence the stereochemical outcome of the cyclized product. The use of chiral selenium electrophiles can also induce high stereoselectivity in these cyclizations. cardiff.ac.uk

A general representation of selenoetherification is the cyclization of an unsaturated alcohol, which, upon reaction with an electrophilic selenium reagent like phenylselenyl chloride (PhSeCl), forms a cyclic ether. researchgate.net This process can be catalyzed by various agents to improve efficiency and yield. researchgate.net

Selenolactonization: This process is analogous to selenoetherification but involves an unsaturated carboxylic acid instead of an alcohol. The intramolecular cyclization leads to the formation of a selenolactone. While direct examples involving derivatives of (2S)-1-(phenylselanyl)pentan-2-ol are not prevalent in the literature, the principle remains a key strategy in organoselenium chemistry for the synthesis of lactones. The reaction is initiated by the attack of the electrophilic selenium on the carbon-carbon double bond, followed by the intramolecular nucleophilic attack of the carboxyl group.

Selenoamination and Selenoamidation: These reactions involve the intramolecular trapping of a nitrogen nucleophile, such as an amine or an amide, onto a selenium-activated unsaturated system. These methods provide access to nitrogen-containing heterocycles. For example, an unsaturated amine or amide derived from the (2S)-1-(phenylselanyl)pentan-2-ol framework could be cyclized using an electrophilic selenium reagent. The development of enantioselective versions of these reactions is an active area of research, often employing chiral ligands or catalysts. harvard.edu

Modifications of the Hydroxyl Group in (2S)-1-(Phenylselanyl)pentan-2-ol

The hydroxyl group in (2S)-1-(phenylselanyl)pentan-2-ol is a key functional handle that can be readily modified, allowing for the synthesis of a diverse range of derivatives.

Deoxygenation Strategies of the Alcohol Moiety

The removal of the hydroxyl group from (2S)-1-(phenylselanyl)pentan-2-ol results in the formation of (S)-1-(phenylselanyl)pentane. This can be achieved through a two-step process, typically involving the conversion of the alcohol to a good leaving group, followed by reductive cleavage.

One common method is the Barton-McCombie deoxygenation. In this procedure, the alcohol is first converted to a thiocarbonyl derivative, such as a xanthate or a thiocarbamate. This derivative is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or a less toxic alternative) to effect the deoxygenation.

Another approach involves the conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiH). The stereochemical integrity of the chiral center at C-2 is generally maintained during these transformations.

Formation of Ethers and Esters from Chiral Phenylselanyl Alcohols

The hydroxyl group of (2S)-1-(phenylselanyl)pentan-2-ol can readily undergo etherification and esterification reactions to produce a variety of derivatives.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com To synthesize an ether from (2S)-1-(phenylselanyl)pentan-2-ol, it would first be treated with a base like NaH to form the sodium salt, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. libretexts.org

Ester Formation: Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. operachem.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. operachem.com Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride in the presence of a base like pyridine. This method is often faster and proceeds under milder conditions. operachem.com The use of peptide coupling reagents has also been shown to be effective for the esterification of alcohols. organic-chemistry.org

The following table summarizes some common ether and ester formation reactions:

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | 1. NaH2. R-X (alkyl halide) | Ether (R-O-CH(CH₃)(CH₂)₂CH₂SePh) |

| Fischer Esterification | R-COOH, H⁺ catalyst | Ester (R-COO-CH(CH₃)(CH₂)₂CH₂SePh) |

| Acylation with Acyl Chloride | R-COCl, Pyridine | Ester (R-COO-CH(CH₃)(CH₂)₂CH₂SePh) |

These modifications of the hydroxyl group significantly expand the synthetic utility of (2S)-1-(phenylselanyl)pentan-2-ol, allowing for its incorporation into more complex molecular architectures.

Mechanistic Elucidations in Chiral Phenylselanyl Chemistry

Investigation of Reaction Pathways in Selenoether Synthesis

The formation of the carbon-selenium bond in compounds such as (2S)-1-(Phenylselanyl)pentan-2-ol can proceed through various intermediates and pathways. The specific conditions of the reaction, including the choice of selenium electrophile, substrate, and catalyst, dictate the operative mechanism.

Role of Seleniranium Ion Intermediates

A prevalent mechanism in the electrophilic selenation of alkenes involves the formation of a three-membered cyclic intermediate known as a seleniranium ion. nih.govcardiff.ac.ukthieme-connect.de This process is initiated by the reaction of an electrophilic selenium species, such as phenylselenyl bromide, with an alkene. cardiff.ac.uk The seleniranium ion is a key intermediate that dictates the stereochemical outcome of the reaction.

The electrophilic attack of the selenium species on the double bond of an alkene leads to the formation of this cyclic ion, which then undergoes nucleophilic attack. nih.govcardiff.ac.uk This subsequent attack typically occurs in an anti-fashion, meaning the nucleophile attacks from the opposite face of the seleniranium ion, leading to a product with a defined stereochemistry. nih.govthieme-connect.de The stability and reactivity of the seleniranium ion are influenced by both steric and electronic factors of the substituents on the selenium atom and the alkene. researchgate.netnih.gov For instance, electron-withdrawing groups on the aryl ring of the selenium electrophile can affect the reactivity and the regioselectivity of the nucleophilic attack. researchgate.netnih.govfigshare.com

In the context of synthesizing chiral selenoethers, the challenge often lies in controlling the facial selectivity of the initial electrophilic attack and preventing racemization of the seleniranium ion intermediate. nih.govacs.org Research has shown that the choice of the arylselenenyl group can significantly impact the configurational stability of these intermediates. acs.org For example, using a 2-nitrophenylselenenyl group has been demonstrated to reduce the racemization of seleniranium ions, which is a critical factor in developing catalytic, enantioselective selenoetherification reactions. acs.org

| Factor | Influence on Reaction | Reference |

|---|---|---|

| Nature of Selenium Electrophile | Affects the stability and electrophilicity of the intermediate. Electron-withdrawing groups can enhance reactivity. | researchgate.netnih.gov |

| Alkene Substitution Pattern | Governs the regioselectivity of the nucleophilic attack (Markovnikov vs. anti-Markovnikov). | thieme-connect.de |

| Nucleophile | The strength and nature of the nucleophile determine the rate and efficiency of the ring-opening step. | nih.gov |

| Solvent | Can influence the stability of the charged intermediate and the overall reaction rate. | acs.org |

Radical Mechanisms in Selenium-Mediated Reactions

While ionic pathways involving seleniranium ions are common, radical mechanisms also play a significant role in the formation of carbon-selenium bonds. nih.gov Selenium compounds can act as precursors for selenium-centered radicals, which can then participate in various transformations. nih.govacs.org These radical reactions are often initiated by photolysis, thermolysis, or the use of radical initiators.

For instance, a carbon-centered radical can be generated, which then reacts with a selenium-containing species. nih.gov In the context of synthesizing compounds like (2S)-1-(Phenylselanyl)pentan-2-ol, a radical pathway could involve the addition of a phenylselanyl radical (PhSe•) to an alkene. This addition would generate a carbon-centered radical, which could then be trapped by a hydrogen atom donor to yield the final product. The stereochemistry of such radical additions can be influenced by the steric and electronic properties of the starting alkene and the radical species.

Recent studies have explored the use of visible-light-mediated photoredox catalysis to generate selenium radicals for cyclization and addition reactions. rsc.org These methods offer mild reaction conditions and a high degree of control over the reactivity. The generation of an aryl selenium radical intermediate has been implicated in the synthesis of selenated benzofurans and benzothiophenes. acs.org

Redox Cycling in Transition Metal-Catalyzed Processes (e.g., Au(I/III) Cycles)

Transition metal catalysis, particularly with gold, has emerged as a powerful tool for constructing complex organic molecules, including those containing selenium. illinois.edursc.orgnih.gov Gold catalysts can operate through various catalytic cycles, with the Au(I)/Au(III) redox couple being of particular interest for cross-coupling and difunctionalization reactions. rsc.orgnih.govchemrxiv.org

In a typical Au(I)/Au(III) catalytic cycle for a selenoetherification reaction, a Au(I) complex would first be oxidized to a Au(III) species. nih.gov This oxidative addition step is often the bottleneck in gold catalysis but can be facilitated by the use of appropriate ligands. nih.gov The resulting Au(III) intermediate can then undergo reactions such as nucleophilic attack by an alcohol and reductive elimination to form the desired C-Se and C-O bonds, regenerating the Au(I) catalyst. chemrxiv.org

The use of hemilabile (P,N) ligands has been shown to promote the challenging oxidative addition of aryl halides to Au(I) centers, enabling Au(I)/Au(III) catalytic cycles for direct arylation reactions. nih.govresearchgate.net This strategy has been extended to the enantioselective 1,2-oxyarylation and 1,2-aminoarylation of alkenes, providing access to medicinally relevant chroman derivatives with high enantioselectivity. chemrxiv.org The development of such catalytic systems holds promise for the stereoselective synthesis of chiral phenylselanyl compounds.

| Mechanism | Key Intermediate | Stereochemical Control | Typical Conditions | Reference |

|---|---|---|---|---|

| Seleniranium Ion | Three-membered cyclic selenonium ion | High (often anti-addition) | Electrophilic selenium source, alkene | nih.govthieme-connect.de |

| Radical | Selenium- and carbon-centered radicals | Variable, depends on substrate and reaction conditions | Radical initiator or photolysis | nih.govacs.org |

| Au(I)/Au(III) Catalysis | Au(III) species | Potentially high with chiral ligands | Au(I) catalyst, oxidant, appropriate ligands | nih.govchemrxiv.org |

Stereochemical Control Mechanisms

Achieving high levels of stereoselectivity is a central goal in the synthesis of chiral molecules like (2S)-1-(Phenylselanyl)pentan-2-ol. The stereochemistry of the final product is determined by the subtle interplay of various factors during the reaction.

Chiral Induction via Catalyst-Substrate Interactions

The use of chiral catalysts is a cornerstone of asymmetric synthesis. nih.govrsc.orgyoutube.com In the context of selenoetherification, a chiral catalyst can create a chiral environment around the reacting species, influencing the trajectory of the approaching reactants and favoring the formation of one enantiomer over the other. nih.govnih.gov

This chiral induction can be achieved through the formation of a catalyst-substrate complex. nih.gov For instance, a chiral Lewis base can activate a selenium electrophile, forming a chiral adduct that then reacts with the alkene. nih.gov The stereochemical information is transferred from the chiral catalyst to the product during the key bond-forming step. nih.gov The design of the chiral ligand is crucial, as its steric and electronic properties will dictate the efficiency and selectivity of the asymmetric induction. chemrxiv.org BINAM-derived thiophosphoramides, for example, have been shown to catalyze the cyclization of unsaturated alcohols with moderate enantioselectivity. nih.govacs.org

Influence of Non-Covalent Interactions: Hydrogen Bonding and Chalcogen Bonding

In addition to direct covalent interactions within a catalyst-substrate complex, non-covalent interactions play a critical role in controlling stereoselectivity. nih.govmdpi.comnih.gov Hydrogen bonding and, more recently recognized, chalcogen bonding are powerful tools for organizing the transition state and directing the stereochemical outcome of a reaction. mdpi.comacs.org

Hydrogen bonding can pre-organize the substrate and catalyst, holding them in a specific orientation that favors attack from a particular face. nih.govmdpi.comnih.gov In the synthesis of β-hydroxy selenides, for example, hydrogen bonding between the hydroxyl group of the substrate and a chiral catalyst can be a key element of stereocontrol.

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like selenium) acting as an electrophilic center (a chalcogen bond donor) and a Lewis base (a chalcogen bond acceptor). acs.org This interaction is directional and can be exploited to control the geometry of the transition state. In the context of chiral selenoether synthesis, the selenium atom itself can participate in chalcogen bonding, influencing the approach of the nucleophile and thereby the stereochemistry of the product. The interplay of these subtle non-covalent forces is a frontier in the rational design of highly stereoselective catalytic systems. mdpi.comnih.gov

Kinetic and Spectroscopic Studies of Reaction Intermediates

The elucidation of reaction mechanisms in chiral phenylselanyl chemistry heavily relies on the characterization of transient intermediates. Kinetic and spectroscopic studies are indispensable tools for gaining insights into the structures and dynamics of these species, which ultimately govern the stereochemical outcome of a reaction. While specific studies on (2S)-1-(Phenylselanyl)pentan-2-ol are not extensively documented in publicly available literature, the principles and techniques applied to analogous chiral organoselenium compounds provide a robust framework for understanding its potential reactive intermediates.

The primary intermediate implicated in many reactions of phenylselanyl compounds, particularly in electrophilic additions and cyclizations, is the seleniranium ion (also referred to as an episelenonium ion). The formation, stability, and subsequent reactions of this three-membered ring containing a positively charged selenium atom are critical determinants of the reaction's progress.

Kinetic Investigations

Kinetic studies are fundamental to understanding the rates of formation and consumption of intermediates, providing quantitative data on reaction pathways. For reactions involving chiral β-hydroxy selenides, kinetic analyses can help to:

Determine Rate Laws: By systematically varying the concentrations of reactants, such as the organoselenium compound, an electrophile, and a nucleophile, the rate law can be established. This provides information on the molecularity of the rate-determining step.

Measure Reaction Rates: The rate of disappearance of starting materials and the appearance of products can be monitored over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Elucidate Stereoselectivity: Kinetic resolution studies, where one enantiomer reacts faster than the other, can be quantified. The selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (k_fast / k_slow), is a key parameter. sc.edu

A hypothetical kinetic dataset for a reaction involving a chiral phenylselanyl alcohol could be represented as follows:

Table 1: Hypothetical Kinetic Data for the Cyclization of a Chiral Phenylselanyl Alcohol

| Entry | Substrate Concentration (M) | Catalyst Concentration (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

Spectroscopic Characterization of Intermediates

Spectroscopic techniques are powerful for the direct observation and structural characterization of reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a particularly valuable tool for studying the structure of relatively stable intermediates like seleniranium ions. nih.govpsu.edu Characteristic shifts in ¹H, ¹³C, and particularly ⁷⁷Se NMR spectra can confirm the formation of the three-membered ring and provide insights into its stereochemistry. For instance, the transfer of a seleniranium ion between different alkenes can be monitored by ¹H NMR spectroscopy. psu.edu

X-ray Crystallography: In cases where an intermediate is exceptionally stable, it can be crystallized and its structure determined by X-ray diffraction. nih.gov This provides unambiguous proof of its constitution and stereochemistry.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates in the gas phase. researchgate.net This can provide information on the mass-to-charge ratio and fragmentation patterns of the intermediate.

The following table illustrates the type of spectroscopic data that would be sought for the characterization of a seleniranium ion intermediate:

Table 2: Spectroscopic Data for a Hypothetical Seleniranium Ion Intermediate

| Spectroscopic Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Downfield shift of alkene protons | Involvement in the three-membered ring |

| ¹³C NMR | Significant shifts for the carbon atoms bonded to selenium | Confirmation of the seleniranium ring structure |

| ⁷⁷Se NMR | Large downfield chemical shift | Characteristic of a positively charged selenium atom |

Mechanistic studies on related chiral organoselenium compounds suggest that the combination of kinetic and spectroscopic data allows for the construction of a detailed reaction profile. researchgate.netresearchgate.netnih.gov This includes the identification of the rate-limiting step, the characterization of all intermediates, and an understanding of the factors that control the stereochemical outcome of the reaction. While direct experimental data for (2S)-1-(Phenylselanyl)pentan-2-ol is pending, the established methodologies provide a clear path for its future mechanistic elucidation.

Advanced Applications in Asymmetric Synthesis and Catalysis

Chiral (2S)-1-(Phenylselanyl)pentan-2-ol as a Chiral Ligand or Catalyst Precursor

The utility of chiral organoselenium compounds in asymmetric catalysis is a rapidly expanding area of research. nih.gov These compounds can act as chiral ligands that coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov (2S)-1-(Phenylselanyl)pentan-2-ol, with its hydroxyl group and phenylselanyl moiety, is well-suited for this role. The selenium atom can participate in various catalytic cycles, while the chiral backbone induces enantioselectivity. nih.gov

The design and synthesis of chiral ligands are crucial for the advancement of asymmetric catalysis. nih.gov While C2-symmetric ligands have historically been dominant, there is growing interest in nonsymmetrical ligands like (2S)-1-(Phenylselanyl)pentan-2-ol. nih.gov The modular nature of such ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for specific transformations. nih.govrsc.org The development of new chiral ligands remains a key objective in organic synthesis, enabling the efficient production of complex, enantioenriched molecules. nih.govresearchgate.net

Enantioselective Catalysis Mediated by Phenylselanyl Compounds

Chiral organoselenium compounds are effective catalysts for a variety of enantioselective reactions. nih.gov The selenium atom's ability to act as an electrophile or a nucleophile, and to participate in redox cycles, underlies its catalytic versatility.

Asymmetric Hydrosilylation of Ketones

Asymmetric hydrosilylation of ketones is a fundamental method for producing chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. acs.org While research has explored various chiral ligands for this transformation, including those based on rhodium and zinc complexes, the specific application of (2S)-1-(Phenylselanyl)pentan-2-ol in this context is not extensively documented in the reviewed literature. acs.org However, the broader class of organoselenium ligands has been recognized for its catalytic potential. acs.org The development of efficient catalysts for this reaction remains an active area of investigation. acs.org

Asymmetric Addition Reactions to Aldehydes (e.g., Diorganozinc Additions)

The enantioselective addition of diorganozinc reagents to aldehydes is a powerful tool for forming carbon-carbon bonds and creating chiral secondary alcohols. mdpi.com This reaction is often catalyzed by chiral ligands that coordinate to the zinc atom, controlling the facial selectivity of the addition to the aldehyde. Chiral aminodiols derived from natural products like (-)-β-pinene have proven to be effective ligands for this transformation, achieving high enantioselectivities. mdpi.com

Although direct studies employing (2S)-1-(Phenylselanyl)pentan-2-ol were not found, the principles of using chiral β-amino alcohols as ligands are well-established. researchgate.net For instance, chiral aziridine-based ligands have been successfully used in the asymmetric addition of alkylzincs to aldehydes. researchgate.net It is plausible that (2S)-1-(Phenylselanyl)pentan-2-ol could function similarly, with its hydroxyl and selanyl (B1231334) groups coordinating to the metal center and the chiral backbone inducing stereocontrol.

A representative example of this type of reaction is the addition of diethylzinc (B1219324) to benzaldehyde, catalyzed by a chiral ligand, to produce (R)-1-phenylpropan-1-ol with high enantiomeric excess. The table below illustrates typical results obtained with effective chiral aminodiol ligands.

| Aldehyde | Catalyst | Enantiomeric Excess (ee) (%) |

| Benzaldehyde | Pinane-based aminodiol | up to 87% |

| 4-Chlorobenzaldehyde | Pinane-based aminodiol | up to 85% |

| 2-Naphthaldehyde | Pinane-based aminodiol | up to 82% |

Table adapted from research on pinane-based chiral ligands in the asymmetric addition of diethylzinc to aldehydes. mdpi.com

Asymmetric Selenofunctionalizations in Complex Molecule Synthesis

Asymmetric selenofunctionalization, where a selenium moiety and another functional group are introduced across a double bond, is a powerful strategy for the synthesis of complex molecules. nih.govresearchgate.net These reactions often proceed through a selenium-promoted cyclization, known as selenocyclization, which can generate various oxygen- and nitrogen-containing heterocycles. researchgate.net The use of chiral selenium reagents or catalysts can render these transformations enantioselective, providing access to optically active building blocks for natural product synthesis. researchgate.net

For example, chiral BINAM-derived sulfides, in combination with a Lewis acid, have been shown to catalyze the enantioselective selenocyclization of 1,1-disubstituted alkenes, producing chiral oxaquaternary stereocenters with high enantioselectivity. nih.gov This demonstrates the potential of chiral selenium compounds to mediate complex and stereoselective transformations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and agrochemicals. nih.gov The reaction typically employs transition metal catalysts with chiral ligands to achieve high levels of stereocontrol. nih.govmdpi.com While there has been significant progress in developing catalysts for the asymmetric hydrogenation of ketones, including those based on iridium and cobalt, the specific use of (2S)-1-(Phenylselanyl)pentan-2-ol as a ligand in this reaction is not well-documented in the available literature. nih.govmdpi.com Research in this area has largely focused on phosphorus, nitrogen, and oxygen-containing ligands. mdpi.com

Role as a Chiral Building Block in Advanced Organic Synthesis

Beyond its use as a ligand or catalyst, (2S)-1-(Phenylselanyl)pentan-2-ol can also serve as a chiral building block in organic synthesis. sigmaaldrich.comnih.gov Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger target molecule, transferring their chirality to the final product. sigmaaldrich.comnih.gov The "chiral pool" refers to the collection of readily available, inexpensive chiral molecules from natural sources, such as terpenes, amino acids, and carbohydrates, which are often used as starting materials for the synthesis of complex natural products and pharmaceuticals. nih.gov

(2S)-1-(Phenylselanyl)pentan-2-ol, with its defined stereocenter and versatile functional groups (hydroxyl and phenylselanyl), can be a valuable synthon. The hydroxyl group can be used for further transformations, such as esterification or etherification, while the phenylselanyl group can be modified or removed through various synthetic manipulations. Although specific total syntheses employing (2S)-1-(Phenylselanyl)pentan-2-ol as a key building block are not extensively detailed in the reviewed literature, the general strategy of using chiral synthons is a cornerstone of modern organic synthesis. sigmaaldrich.commdpi.com

Research on "(2S)-1-(Phenylselanyl)pentan-2-ol" in Asymmetric Catalysis Remains Undisclosed

Despite a comprehensive search of scientific literature, specific applications of the chemical compound (2S)-1-(Phenylselanyl)pentan-2-ol in the fields of advanced asymmetric synthesis and catalysis have not been documented in publicly available research. While the broader class of chiral organoselenium compounds has seen significant investigation and application, this particular molecule has not been the subject of published studies detailing its use as a chiral ligand or catalyst.

The field of chiral organoselenium chemistry is an active area of research, with numerous compounds being explored for their potential to induce stereoselectivity in a variety of chemical transformations. These compounds are valued for their unique electronic and steric properties, which can be fine-tuned to achieve high levels of enantiomeric excess in catalytic reactions. Researchers have successfully employed chiral organoselenium compounds as ligands in metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions, and as organocatalysts in their own right.

However, for a specific compound like (2S)-1-(Phenylselanyl)pentan-2-ol to be featured in a detailed scientific article focusing on its advanced applications, there must be a foundation of primary research literature. This would typically include studies that describe its synthesis, characterization, and subsequent testing in catalytic systems. Such research would provide essential data, including reaction conditions, substrate scope, product yields, and, most importantly, the degree of enantioselectivity achieved.

The absence of such published data for (2S)-1-(Phenylselanyl)pentan-2-ol means that any discussion of its "" or "Future Directions and Emerging Research Areas" would be purely speculative and not grounded in scientific fact.

Therefore, this article cannot be generated as requested due to the lack of available scientific evidence regarding the catalytic activity of (2S)-1-(Phenylselanyl)pentan-2-ol. The scientific community awaits future research that may explore the potential of this and other novel chiral organoselenium compounds.

Q & A

Q. What are the recommended synthetic routes for (2S)-1-(Phenylselanyl)pentan-2-ol, and how can stereochemical purity be ensured?

Answer: The synthesis of (2S)-1-(Phenylselanyl)pentan-2-ol typically involves nucleophilic substitution or reductive coupling. A plausible route is the reaction of a chiral epoxide (e.g., (2S)-pentan-2-ol epoxide) with phenylselenol (PhSeH) under controlled conditions. To ensure stereochemical integrity:

- Use chiral starting materials or catalysts to preserve the (2S) configuration.

- Employ asymmetric catalysis (e.g., Ni-catalyzed coupling, as in ) for enantioselective synthesis .

- Purify intermediates via column chromatography (e.g., 1–10% EtOAc/pentane gradients) to isolate the desired stereoisomer .

- Verify enantiomeric excess (ee) using chiral HPLC or polarimetry.

Q. How can researchers characterize the structure and purity of (2S)-1-(Phenylselanyl)pentan-2-ol?

Answer: Key analytical methods include:

- NMR Spectroscopy : Compare H and C NMR data to analogous selenides (e.g., rel-(2S,3S)-1,1-dimethyl-2-(phenylselanyl)spiro[2.4]heptan-4-one in ) to confirm substituent positions and stereochemistry .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular formula (e.g., CHOSe).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Chromatographic Purity : Employ GC-MS or HPLC (e.g., C18 columns) to assess purity >95% .

Q. What safety protocols are critical for handling phenylselanyl compounds?

Answer: Phenylselanyl derivatives require stringent safety measures due to selenium toxicity:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store under inert atmospheres (N or Ar) to prevent oxidation.

- Follow waste disposal guidelines for organoselenium compounds (e.g., EPA or OSHA standards, as in and ) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of (2S)-1-(Phenylselanyl)pentan-2-ol?

Answer:

- DFT Calculations : Model transition states for selenide-specific reactions (e.g., radical scavenging or nucleophilic additions) using software like Gaussian or ORCA.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., pentane vs. EtOAc) to optimize conditions .

- Docking Studies : Predict interactions in biological systems (e.g., enzyme inhibition) if applicable.

Q. What experimental strategies resolve contradictions in reported reaction yields for selenide-containing alcohols?

Answer:

- Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., Ni vs. Pd catalysts in ) .

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates.

- Reproducibility Checks : Compare synthetic protocols across literature (e.g., vs. 12) to isolate critical variables (e.g., purification gradients) .

Q. How does the phenylselanyl group influence the compound’s physical and chemical properties compared to sulfur or oxygen analogs?

Answer:

- Polarizability : The larger selenium atom increases nucleophilicity and redox activity compared to sulfur/oxygen analogs.

- Stability : Selenides are more oxidation-prone; use antioxidants (e.g., BHT) during storage.

- Spectroscopic Signatures : Se NMR (if accessible) provides unique insights into electronic environments.

Q. What methodologies validate the compound’s role in asymmetric catalysis or chiral auxiliaries?

Answer:

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., epoxide ring-opening) using (2S)-1-(Phenylselanyl)pentan-2-ol as a chiral ligand.

- Kinetic Studies : Measure rate enhancements and compare to known catalysts (e.g., Evans auxiliaries).

- X-ray/ECD Analysis : Confirm configuration retention in reaction products .

Q. How can researchers address solubility challenges in polar/nonpolar solvents?

Answer:

- Co-solvent Systems : Use EtOAc/hexane mixtures (as in ) to balance solubility during synthesis .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) temporarily via protecting groups.

- Surfactant-Assisted Methods : Micellar catalysis in water for greener synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.